Cyprodinil-d5

Catalog No.
S914358
CAS No.
1773496-67-5
M.F
C14H15N3
M. Wt
230.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyprodinil-d5

CAS Number

1773496-67-5

Product Name

Cyprodinil-d5

IUPAC Name

4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine

Molecular Formula

C14H15N3

Molecular Weight

230.326

InChI

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D

InChI Key

HAORKNGNJCEJBX-VIQYUKPQSA-N

SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3

Synonyms

4-Cyclopropyl-6-methyl-N-phenyl-2-pyrimidinamine-d5; CGA 219417-d5; Chorus 75WG-d5; Unix-d5; Vangard-d5;

Isotope Dilution Mass Spectrometry (IDMS)

Application Summary: Cyprodinil-d5 is an isotope-labeled analog of the pyrimidinamine fungicide cyprodinil, wherein the phenyl protons are replaced by deuterium . It is used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Method of Application: The main advantage of using the IDMS technique is that isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process . By spiking the sample before workup with its isotope labeled analog, the loss of analyte that leads to matrix effects can be determined and compensated .

Results or Outcomes: This helps in overcoming the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis potentially resulting in biased results .

Environmental Analysis and Testing

Application Summary: Cyprodinil-d5 is used as a reference standard for environmental analysis and testing .

Method of Application: In environmental analysis, Cyprodinil-d5 can be used to study the impact of fungicide application on soil residual concentrations of fungicides .

Results or Outcomes: A study found that fludioxonil and cyprodinil concentrations were higher under straw coverage than under plastic coverage 1 week and 5 weeks after fungicide application . No differences were observed anymore after 4 months .

Quality Control and Assurance

Application Summary: Cyprodinil-d5 is used as an analytical standard in quality control and assurance .

Method of Application: In quality control laboratories, Cyprodinil-d5 can be used as a reference standard to ensure the accuracy and reliability of the analytical methods used for the detection and quantification of cyprodinil .

Results or Outcomes: The use of Cyprodinil-d5 as an analytical standard helps in maintaining the precision and accuracy of the analytical results, thereby ensuring the quality of the products .

Residue Analysis

Application Summary: Cyprodinil-d5 is used in residue analysis, particularly in the modification of existing maximum residue levels for cyprodinil in various crops .

Method of Application: In residue analysis, Cyprodinil-d5 can be used to study the nature of residues in primary crops, rotational crops, and processed commodities . It can also be used to study the storage stability of residues in plants .

Results or Outcomes: A study by EFSA concluded that for the crops assessed, metabolism of cyprodinil in primary crops and in processed products has been sufficiently addressed and that the previously derived residue definitions proposed as ‘cyprodinil’ are applicable .

Pharmaceutical Research

Application Summary: Cyprodinil-d5 is used in pharmaceutical research, particularly in the development of new drugs and therapies .

Method of Application: In pharmaceutical research, Cyprodinil-d5 can be used as a reference standard in the development and validation of analytical methods for the detection and quantification of cyprodinil .

Results or Outcomes: The use of Cyprodinil-d5 in pharmaceutical research helps in the development of more effective and safer drugs and therapies .

Food Safety

Application Summary: Cyprodinil-d5 is used in food safety, particularly in the modification of existing maximum residue levels for cyprodinil in various food products .

Method of Application: In food safety, Cyprodinil-d5 can be used to study the occurrence of cyprodinil residues in plants, processed commodities, rotational crops and livestock .

Cyprodinil-d5 is a stable isotope-labeled derivative of cyprodinil, a fungicide commonly used in agriculture. The compound's chemical formula is C14H15N3C_{14}H_{15}N_3, and it features a deuterated structure that enhances its utility in analytical chemistry, particularly in mass spectrometry. The addition of deuterium atoms increases the mass of the compound without altering its chemical properties, making it an effective internal standard for quantifying cyprodinil and its metabolites in various matrices .

Cyprodinil acts by inhibiting the biosynthesis of methionine, an essential amino acid, in fungal cells []. This disrupts fungal growth and ultimately leads to cell death. The mechanism of action of Cyprodinil-d5 is likely the same as the parent compound, as the deuterium labeling doesn't affect the core functionality of the molecule.

Cyprodinil exhibits moderate toxicity and is classified as a potential skin irritant []. As Cyprodinil-d5 has a similar structure, it's likely to share similar safety concerns. Always consult the safety data sheet (SDS) for the specific product before handling Cyprodinil-d5 and follow recommended safety protocols when working with any laboratory chemicals.

, primarily photodegradation when exposed to UV-visible irradiation. This process involves direct bond cleavages, cyclization, isomerization, and hydroxylation, leading to various transformation products. The identification of these products is crucial for understanding the environmental fate and behavior of cyprodinil in agricultural settings .

The synthesis of cyprodinil-d5 typically involves deuteration techniques applied to the parent compound. This can be achieved through:

  • Exchange Reactions: Utilizing deuterated solvents or reagents that facilitate the incorporation of deuterium into the molecular structure.
  • Chemical Synthesis: Starting from precursors that are already deuterated or can be synthesized through multi-step organic reactions involving deuterated intermediates.

These methods ensure that the final product maintains high purity and isotopic labeling, which is essential for analytical applications .

Cyprodinil-d5 is primarily used as an internal standard in analytical chemistry, particularly in:

  • Mass Spectrometry: To quantify cyprodinil in environmental samples, food products, and biological matrices.
  • Pesticide Residue Analysis: It aids in ensuring compliance with regulatory standards by providing accurate measurements of pesticide residues.
  • Research: Facilitating studies on the metabolic pathways and degradation products of cyprodinil in various ecosystems .

Studies on cyprodinil-d5 often focus on its interactions with other chemicals during analytical processes. For instance:

  • Matrix Effects: Understanding how different matrices (e.g., soil, water) affect the detection and quantification of cyprodinil.
  • Co-elution Studies: Investigating how cyprodinil-d5 behaves in complex mixtures with other pesticides or contaminants to optimize analytical methods.

These studies are crucial for improving detection limits and ensuring reliable results in pesticide analysis .

Several compounds share structural similarities or functional properties with cyprodinil-d5. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
CyprodinilC14H15N3C_{14}H_{15}N_3Parent compound; widely used fungicide
FludioxonilC12H10F2N2OC_{12}H_{10}F_2N_2ODifferent mechanism; targets fungal cell membranes
AzoxystrobinC22H23N2O5C_{22}H_{23}N_2O_5Broad-spectrum fungicide; inhibits mitochondrial respiration
BoscalidC18H18ClN3OC_{18}H_{18}ClN_3OTargets fungal respiration; different target site

Cyprodinil-d5's unique feature lies in its stable isotope labeling, which enhances its application as an internal standard without altering its chemical behavior compared to its non-labeled counterparts .

XLogP3

3.1

Dates

Modify: 2023-08-15

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